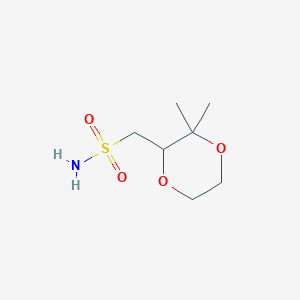

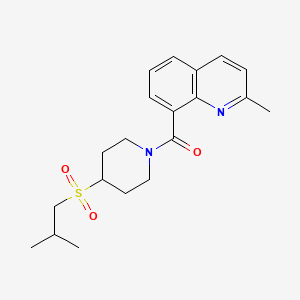

![molecular formula C17H14N2O3 B2878239 N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338417-63-3](/img/structure/B2878239.png)

N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Polymer Applications

Researchers have explored the synthesis and properties of novel poly(coumarin-amide)s, incorporating photosensitive coumarin groups within the polymer chain. These polymers exhibit significant thermal stability, amorphous nature, and are capable of forming films, making them potential candidates for applications in materials science. The polymers show strong UV-vis absorption, although no photoluminescence was detected, which suggests their utility in UV protection or as a component in materials requiring specific light-absorption characteristics (Nechifor, 2009).

Organic Synthesis

The compound's structure serves as a precursor or intermediate in the synthesis of various organic compounds. For instance, reactions of chromone-3-carboxamides with cyanothioacetamide have been reported to yield 5-oxo-2-thioxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitriles, showcasing the chemical versatility and reactivity of the chromeno[2,3-b]pyridine scaffold in synthesizing heterocyclic compounds with potential biological activities (Kornev et al., 2019).

Catalysis and Synthetic Methodologies

The development of novel synthetic methodologies using N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide derivatives highlights their significance in organic synthesis. For example, a study on the synthesis of 3-aza-bicyclo[3.1.0]hexan-2-one derivatives via gold-catalyzed oxidative cyclopropanation of N-allylynamides demonstrates the compound's role in facilitating the creation of complex bicyclic structures, which could have implications in the development of pharmacologically active molecules (Wang et al., 2013).

Advanced Materials and Sensing

The exploration of chromeno[2,3-b]pyridine derivatives for the development of fluorescent probes for selective metal ion detection exemplifies the compound's application in creating materials with specific sensing capabilities. Such materials could be pivotal in environmental monitoring, medical diagnostics, and the development of novel sensors (Peng, 2010).

properties

IUPAC Name |

2-methyl-5-oxo-N-prop-2-enylchromeno[2,3-b]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-3-8-18-16(21)12-9-13-15(20)11-6-4-5-7-14(11)22-17(13)19-10(12)2/h3-7,9H,1,8H2,2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSXPKKWLSHIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether](/img/structure/B2878156.png)

![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2878157.png)

![Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid](/img/structure/B2878163.png)

![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2878164.png)

![Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](/img/structure/B2878165.png)

![2,7-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2878167.png)

![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid](/img/structure/B2878169.png)

![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2878170.png)

![N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)